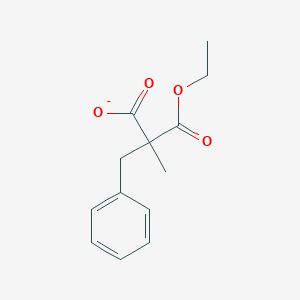
2-Benzyl-3-ethoxy-2-methyl-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-3-ethoxy-2-methyl-3-oxopropanoate is an organic compound with the molecular formula C13H16O4. It is a derivative of propanoic acid and features a benzyl group, an ethoxy group, and a methyl group attached to the oxopropanoate backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-ethoxy-2-methyl-3-oxopropanoate typically involves the esterification of 2-methyl-3-oxopropanoic acid with benzyl alcohol and ethyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then cooled, and the product is purified by recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. The final product is typically obtained through a series of purification steps, including distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-3-ethoxy-2-methyl-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Benzyl carboxylic acids.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-Benzyl-3-ethoxy-2-methyl-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Benzyl-3-ethoxy-2-methyl-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can participate in further chemical reactions, resulting in the formation of biologically active compounds. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxy-2-methyl-3-oxopropanoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
Potassium 3-ethoxy-2-methyl-3-oxopropanoate: Similar structure but with a potassium ion instead of a benzyl group.
Uniqueness
2-Benzyl-3-ethoxy-2-methyl-3-oxopropanoate is unique due to the presence of both benzyl and ethoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
113741-16-5 |
|---|---|
Formule moléculaire |
C13H15O4- |
Poids moléculaire |
235.26 g/mol |
Nom IUPAC |
2-benzyl-3-ethoxy-2-methyl-3-oxopropanoate |
InChI |
InChI=1S/C13H16O4/c1-3-17-12(16)13(2,11(14)15)9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,14,15)/p-1 |
Clé InChI |
UBULAUQMQHOJPR-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)C(C)(CC1=CC=CC=C1)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



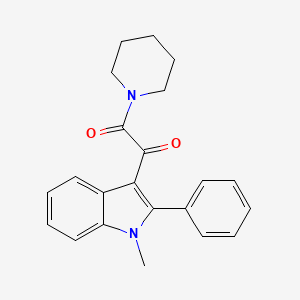
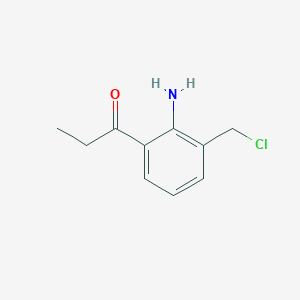


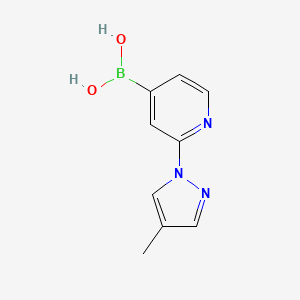
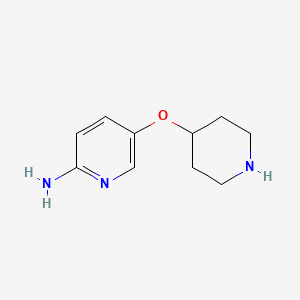
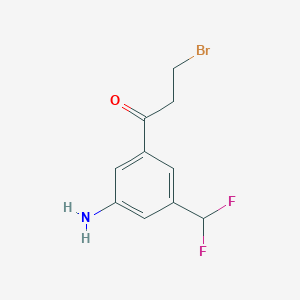
![Benzyl 3-[(Chlorosulfonyl)methyl]benzoate](/img/structure/B14072015.png)

![2-(Piperidin-4-ylmethyl)benzo[d]thiazole hydrochloride](/img/structure/B14072025.png)
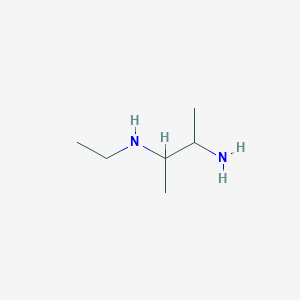
![[5-Chloro-2-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072042.png)
![1-(cyanomethyl)-3-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]urea](/img/structure/B14072051.png)
